

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromonaphthalene

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Compound of Interest

Compound Name: **2-Bromonaphthalene**

Cat. No.: **B165283**

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This guide provides a comprehensive overview of the core physicochemical properties of **2-bromonaphthalene**, tailored for researchers, scientists, and professionals in drug development. Beyond a simple recitation of data, this document delves into the practical implications of these properties, offering insights into experimental design, synthetic strategy, and analytical characterization.

Introduction: The Significance of 2-Bromonaphthalene in Modern Chemistry

2-Bromonaphthalene is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a wide array of chemical syntheses.^{[1][2][3]} Its naphthalene backbone, combined with the reactivity imparted by the bromine substituent, makes it a versatile building block for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]} A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in both academic research and industrial applications. This guide aims to provide that foundational knowledge, bridging the gap between raw data and practical laboratory application.

Molecular and Structural Properties

The identity and behavior of **2-bromonaphthalene** are fundamentally dictated by its molecular structure.

Molecular Formula: C₁₀H₇Br[4][5][6][7][8]

Molecular Weight: 207.07 g/mol [4][5][7]

CAS Number: 580-13-2[4][5][7]

The structure consists of a naphthalene bicyclic aromatic ring system with a bromine atom substituted at the C-2 position. This substitution pattern influences the electronic distribution and steric environment of the molecule, which in turn governs its reactivity and physical properties.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties of **2-bromonaphthalene** are summarized in the table below. It is important to note that slight variations in reported values can exist due to different experimental conditions and purity levels.

Property	Value	Source(s)
Appearance	White to pale yellow or orange-brown crystalline solid/powder. [3][4]	[3][4]
Melting Point	52-58 °C	[2][9][10][11][12]
Boiling Point	281-282 °C	[2][9][10][11][12]
Density	~1.6 g/cm ³	[2][9][10][11]
Solubility	Insoluble in water; soluble in organic solvents such as methanol, ethanol, ether, benzene, and chloroform.[3] [10][13]	[3][10][13]
Vapor Pressure	0.00347 - 0.00565 mmHg at 25°C	[2][4]
Refractive Index	~1.653 - 1.663	[2][13]
Flash Point	>110 °C (>230 °F)	[10][11][13]

In-Depth Analysis of Physicochemical Properties

Physical State and Appearance

At ambient temperature, **2-bromonaphthalene** is a solid, a characteristic that simplifies its handling and storage compared to liquid reagents.^{[3][4]} Its color can range from white to yellowish, and any significant deviation may indicate the presence of impurities, necessitating purification, typically by recrystallization.

Melting and Boiling Points

The relatively high melting and boiling points are consistent with its rigid, planar aromatic structure, which allows for efficient crystal packing and strong intermolecular van der Waals forces. The boiling point well above 200°C indicates low volatility under standard laboratory conditions, which is a key consideration for reaction setup and purification by distillation.

Solubility Profile: A Guide to Solvent Selection

The nonpolar nature of the naphthalene core dictates its poor solubility in water and excellent solubility in a range of organic solvents.^{[3][10][13]} This property is fundamental when selecting appropriate solvent systems for reactions and purification. For instance, its solubility in ethers like THF or dioxane is relevant for Grignard reagent formation, while its solubility in alcohols is useful for recrystallization.

Density

With a density significantly greater than water, **2-bromonaphthalene** will form the lower layer in biphasic aqueous workups, a practical detail for extraction procedures.

Spectroscopic Characterization: The Fingerprint of 2-Bromonaphthalene

Spectroscopic data is crucial for the unambiguous identification and purity assessment of **2-bromonaphthalene**.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-Br stretching at lower wavenumbers.^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the seven non-equivalent aromatic protons.
 - ^{13}C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with the carbon attached to the bromine atom being significantly shifted.[4]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M^+ and M^{++2}) of roughly equal intensity, separated by 2 m/z units, corresponding to the bromine isotopes (^{79}Br and ^{81}Br).[14]

Reactivity and Synthetic Applications

The chemical behavior of **2-bromonaphthalene** is dominated by the interplay between the aromatic naphthalene ring and the C-Br bond.

Electrophilic Aromatic Substitution

The naphthalene ring can undergo further electrophilic substitution. The directing effects of the existing bromine atom and the fused ring system will influence the position of the incoming electrophile.

Nucleophilic Aromatic Substitution

While generally unreactive towards nucleophiles, substitution can be achieved under harsh conditions or with activation by electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions

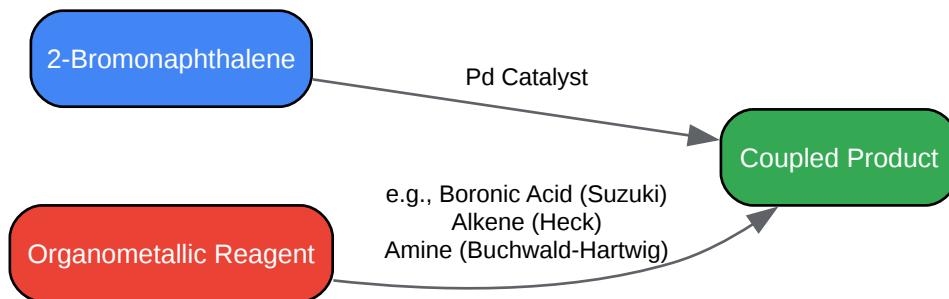
This is arguably the most significant area of application for **2-bromonaphthalene**. The C-Br bond provides a reactive handle for a variety of powerful C-C and C-heteroatom bond-forming reactions, such as:

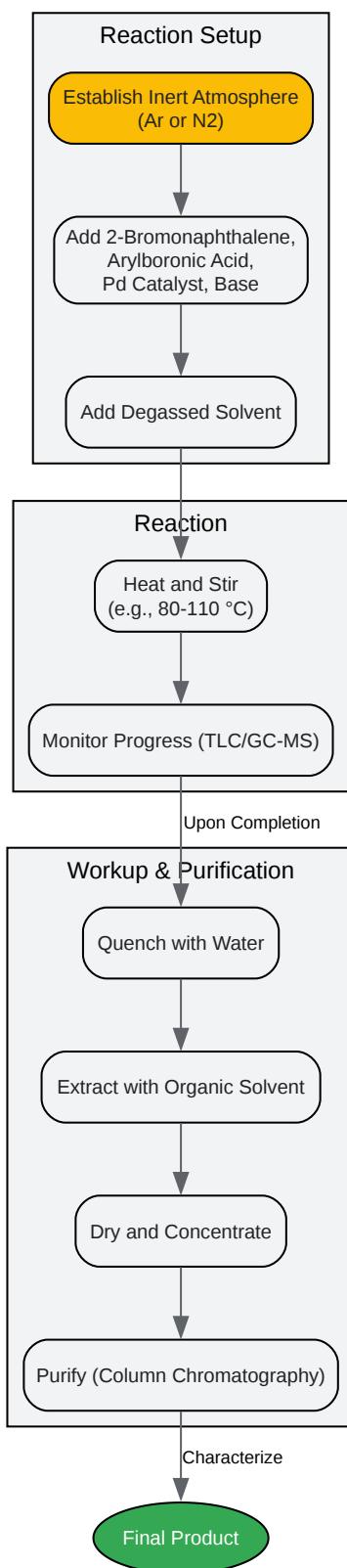
- Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

- Heck Coupling: Reaction with alkenes catalyzed by palladium.
- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
- Sonogashira Coupling: Reaction with terminal alkynes.

These reactions are foundational in the synthesis of complex organic molecules and are widely employed in drug discovery and materials science.

Visualizing Synthetic Pathways: Cross-Coupling Reactions



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